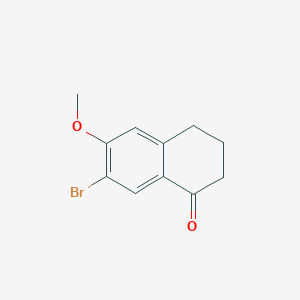

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a halogenated 1-tetralone derivative featuring a bicyclic structure with a ketone group at position 1, a bromine atom at position 7, and a methoxy group at position 4. This compound belongs to the 3,4-dihydronaphthalen-1(2H)-one (DHN) family, which is notable for its structural versatility and pharmacological relevance. The bromine atom enhances metabolic stability and cell permeability, while the methoxy group contributes to hydrophobic interactions with biological targets . DHN derivatives have demonstrated diverse biological activities, including anti-neuroinflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

7-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUBEHTLWUGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273666-60-6 | |

| Record name | 7-BROMO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).

Cyclization: The formation of the dihydronaphthalenone core can be achieved through intramolecular cyclization reactions, often facilitated by acidic or basic catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Azido or cyano derivatives.

Scientific Research Applications

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.

DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of DHN derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations :

Substituent Position :

- The position of bromine and methoxy groups significantly impacts activity. For instance, 7-bromo-6-methoxy-DHN shows anti-neuroinflammatory effects, while its isomer (6-bromo-7-methoxy-DHN) lacks reported bioactivity .

- Fluorine at position 6 (7-bromo-6-fluoro-DHN) may improve metabolic stability compared to methoxy due to its electronegativity and smaller atomic radius .

The chair conformation of the cyclohexanone ring in DHN derivatives facilitates hydrophobic interactions with biological targets .

Functional Group Synergy :

- Chalcone-like derivatives (e.g., benzylidene-substituted DHNs) exhibit enhanced anti-inflammatory activity due to α,β-unsaturated ketone systems, which act as Michael acceptors .

Anti-Neuroinflammatory Activity :

- 7-Bromo-6-methoxy-DHN inhibits NF-κB signaling in microglia, reducing pro-inflammatory cytokine production .

- Compound 6m (a DHN derivative with a 4-ethylpiperazine group) demonstrates superior anti-neuroinflammatory activity with low cytotoxicity, highlighting the importance of nitrogen-containing substituents .

Biological Activity

Overview of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

This compound is a synthetic organic compound that belongs to the class of naphthalene derivatives. These compounds are often studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

Naphthalene derivatives are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Anticancer Potential

Several studies have explored the anticancer potential of naphthalene derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, derivatives with similar structures have been shown to inhibit tumor growth in vitro and in vivo.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a related naphthalene derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

- Anti-inflammatory Effects : Research in Pharmacological Reports highlighted that a structurally similar compound reduced inflammation in a murine model of arthritis by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

- Anticancer Activity : A study in Cancer Letters reported that a naphthalene derivative induced apoptosis in breast cancer cells through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspase-3.

Data Table: Summary of Biological Activities

| Activity Type | Compound Category | Reference Source |

|---|---|---|

| Antimicrobial | Naphthalene Derivatives | Journal of Antimicrobial Chemotherapy |

| Anti-inflammatory | Naphthalene Derivatives | Pharmacological Reports |

| Anticancer | Naphthalene Derivatives | Cancer Letters |

Q & A

Q. What are the recommended synthetic routes for 7-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one?

The synthesis typically involves bromination of a methoxy-substituted dihydronaphthalenone precursor. A common approach includes:

- Bromination : Electrophilic aromatic bromination using Br₂ or NBS (N-bromosuccinimide) under controlled conditions to introduce the bromine atom at the 7-position .

- Methoxy Group Retention : Ensuring the methoxy group at the 6-position remains intact during bromination by using protecting groups (e.g., acetyl) or mild reaction conditions .

- Purification : Recrystallization from ethanol or methanol and column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can the compound be characterized using spectroscopic methods?

Key techniques include:

- NMR :

- ¹H NMR : Peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and dihydro-naphthalenone protons (δ 2.5–3.2 ppm for CH₂ groups) .

- ¹³C NMR : Signals for carbonyl (δ ~200 ppm), brominated aromatic carbons (δ 110–130 ppm), and methoxy (δ ~55 ppm) .

Intermediate Research Questions

Q. What reaction mechanisms govern bromine substitution in this compound?

Bromine at the 7-position undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

- SNAr Mechanism : Requires electron-withdrawing groups (e.g., ketone) to activate the aromatic ring. Reagents like NaOMe or amines replace Br via a Meisenheimer intermediate .

- Catalytic Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable coupling to boronic acids, retaining the dihydronaphthalenone scaffold .

Q. How can reaction conditions be optimized to avoid side products?

- Temperature Control : Lower temperatures (0–25°C) minimize over-bromination or ketone reduction .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS efficiency, while methanol/water mixtures stabilize intermediates .

- Catalyst Screening : Pd(PPh₃)₄ improves cross-coupling yields (>80%) compared to Pd(OAc)₂ .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatives?

- Reaction Path Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and activation energies for bromination or substitution .

- Molecular Dynamics : Simulations assess steric effects of the methoxy group on reaction pathways .

- Machine Learning : Training models on existing reaction datasets (e.g., ICSynth) to predict optimal conditions for synthesizing analogs .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Impurity Profiles : LC-MS or HPLC analysis to rule out contaminants (e.g., de-brominated byproducts) .

- Assay Variability : Standardizing cell viability assays (MTT vs. resazurin) and enzyme inhibition protocols (IC₅₀ vs. Ki) .

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) validates the compound’s geometry, ensuring biological studies use the correct isomer .

Q. What strategies are effective in designing bioactive analogs?

- Scaffold Modifications :

- Replace Br with Cl or I to study halogen bonding effects .

- Introduce substituents (e.g., hydroxyl, amino) at the 2-position to enhance solubility .

Safety and Best Practices

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Hazard Code H315/H319) .

- Ventilation : Use fume hoods during synthesis due to volatile brominated intermediates .

- Waste Disposal : Neutralize reaction residues with sodium thiosulfate before disposal .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.